molecular formula C17H15N3OS2 B2822911 4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 922823-27-6

4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2822911
CAS No.: 922823-27-6
M. Wt: 341.45
InChI Key: NCJJWFBYFNJQPX-UHFFFAOYSA-N
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Description

The compound “4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, and a pyridine ring, which are common structures in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and pyridine rings, the introduction of the ethylthio group, and finally the coupling with benzamide. The exact methods would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, thiazole, and pyridine functional groups. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich nitrogen atoms in the pyridine and thiazole rings, as well as the carbonyl group in the benzamide portion. These sites could potentially act as nucleophiles or electrophiles in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds designed through molecular hybridization, including analogs related to the structure of interest, demonstrated promising activity against Mycobacterium tuberculosis GyrB ATPase. These compounds, evaluated for their antituberculosis activity and cytotoxicity, showed significant inhibitory effects, highlighting their potential as novel antituberculosis agents (V. U. Jeankumar et al., 2013).

Heterocyclic Synthesis for Biological Applications

Research on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles led to the creation of a range of heterocyclic compounds. These developments are crucial for expanding the library of biologically significant chemical entities, showing the versatility of thiazole derivatives in creating compounds with potential biological applications (R. Mohareb et al., 2004).

Anticancer Activity of Co(II) Complexes

The synthesis and evaluation of Co(II) complexes with thiazole derivatives have shown promising fluorescence properties and anticancer activity. These studies suggest potential therapeutic applications of such complexes, particularly in targeting cancer cells, which could pave the way for new cancer treatments (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Antibacterial Agents from Thiazolepyridine Conjugates

Novel thiazolepyridine derived heterocyclic hybrids have been synthesized and evaluated for their antibacterial activity. These compounds, synthesized through a sustainable and economical protocol, demonstrated moderate bacterial growth inhibition, indicating their potential as lead-like antibacterial agents (Chepyala Karuna et al., 2021).

Mechanism of Action

Target of Action

The primary targets of the compound “4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide” are currently unknown. This compound is a derivative of 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , which is used as a pharmaceutical intermediate . The specific targets and their roles in biological systems are yet to be identified.

Mode of Action

As a derivative of 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , it may interact with its targets in a similar manner.

Biochemical Pathways

Given its structural similarity to 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , it might affect similar pathways. The downstream effects of these pathways are yet to be elucidated.

Result of Action

As a derivative of 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , it may have similar effects.

Safety and Hazards

As with any chemical compound, handling “4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide” would require appropriate safety measures. Without specific information, it’s recommended to treat it as potentially hazardous .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery .

Properties

IUPAC Name

4-ethylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-2-22-14-7-5-12(6-8-14)16(21)20-17-19-15(11-23-17)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJJWFBYFNJQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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